molecular formula C20H34O5 B012052 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha CAS No. 107615-77-0

11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha

カタログ番号: B012052
CAS番号: 107615-77-0
分子量: 354.5 g/mol
InChIキー: VKTIONYPMSCHQI-KGILNJEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is a metabolite of Prostaglandin D2 in the 15-hydroxy PGDH pathway. It is a significant compound in the study of prostaglandin metabolism and has various biological implications .

科学的研究の応用

11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha has several scientific research applications:

作用機序

Target of Action

The primary target of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha, also known as 11beta-dhk-PGF2alpha or 11beta-dhk-PGF2a, is the 15-hydroxy Prostaglandin Dehydrogenase (15-hydroxy PGDH) pathway . This pathway plays a crucial role in the metabolism of Prostaglandin D2 (PGD2), a lipid compound that has various biological effects including vasodilation, inhibition of platelet aggregation, and sleep regulation .

Mode of Action

The compound interacts with its target through a series of metabolic reactions. Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD+ and NADP+ .

Biochemical Pathways

The compound is a metabolite of PGD2 in the 15-hydroxy PGDH pathway . This pathway involves the sequential conversion of PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+ . The conversion is facilitated by the enzyme prostaglandin Δ13-reductase .

Pharmacokinetics

It is known that the compound is formed in human males upon infusion or inhalation of tritiated pgd2, with peak plasma levels of both 11β-pgf2α and 11β-13,14-dihydro-15-keto pgf2α observed within 10 minutes .

Result of Action

The result of the action of 11beta-dhk-PGF2alpha is the formation of 11β-13,14-dihydro-15-keto PGF2α, a metabolite of PGD2 . This metabolite is part of the 15-hydroxy PGDH pathway and plays a role in the metabolism of PGD2 .

Action Environment

The action of 11beta-dhk-PGF2alpha is influenced by the presence of NAD+ and NADP+ . These coenzymes are essential for the metabolism of PGD2 to 11β-13,14-dihydro-15-keto PGF2α . The environment within human lung and guinea pig liver and kidney homogenates also influences the compound’s action .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha involves the metabolism of Prostaglandin D2. Homogenates of human lung metabolize Prostaglandin D2 first to 11beta-PGF2alpha and then to 11beta-15-keto-PGF2alpha in the presence of NAD+. no this compound is formed in this process. In contrast, guinea pig liver and kidney homogenates metabolize Prostaglandin D2 to this compound via 11beta-PGF2alpha in the presence of NAD+ and NADP+ .

Industrial Production Methods: The industrial production of this compound is not well-documented. it is typically synthesized in research laboratories for scientific studies.

化学反応の分析

Types of Reactions: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

類似化合物との比較

  • Prostaglandin D2
  • 11beta-PGF2alpha
  • 11beta-15-keto-PGF2alpha

Comparison: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is unique due to its specific role in the 15-hydroxy PGDH pathway and its formation through the reduction of the C-13, 14 double bond. This distinguishes it from other prostaglandin metabolites, which may not undergo the same metabolic processes .

特性

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIONYPMSCHQI-KGILNJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348020
Record name (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107615-77-0
Record name (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 2
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 3
Reactant of Route 3
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 4
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 5
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 6
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。